4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-3-ethyl-5-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-3-7-6(4-8)5(2)10-9-7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGNPVTYXYDJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diketone Precursor Synthesis
The oxazole ring can be constructed from β-diketone precursors. For 3-ethyl-5-methyl substitution:
- Ethyl acetoacetate undergoes Claisen condensation with propionyl chloride under basic conditions to yield 3-ethyl-5-methyl-1,3-diketone
- Alternative route: Cross-aldol condensation of methyl ethyl ketone with acetic anhydride using BF₃·Et₂O catalysis ()
Reaction equation:
$$
\text{CH}3\text{COCH}2\text{CO}2\text{Et} + \text{CH}2\text{CH}2\text{COCl} \xrightarrow{\text{NaH}} \text{CH}3\text{C(O)CH(C}2\text{H}5\text{)CO}_2\text{Et}
$$
Oxazole Ring Formation
Treatment of the diketone with hydroxylamine hydrochloride in refluxing ethanol achieves cyclization ():
$$
\text{Diketone} + \text{NH}2\text{OH·HCl} \xrightarrow{\Delta} \text{Oxazole} + \text{H}2\text{O}
$$
Critical parameters :
Chloromethylation Strategies
Direct Chlorination of Hydroxymethyl Intermediates
A two-step approach adapted from:
- Mannich reaction : Treat 3-ethyl-5-methyl-1,2-oxazole with paraformaldehyde and HCl gas in 1,4-dioxane
$$
\text{Oxazole} + \text{(CH}2\text{O)}n \xrightarrow{\text{HCl (g)}} \text{4-(Hydroxymethyl) derivative}
$$ - Chlorination : React hydroxymethyl intermediate with SOCl₂ in CH₂Cl₂
$$
\text{HOCH}2\text{-Oxazole} + \text{SOCl}2 \rightarrow \text{ClCH}2\text{-Oxazole} + \text{SO}2 + \text{HCl}
$$
Optimization data :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0-5°C (step 1) | |
| Reaction time | 4 hr (step 2) | |
| Yield | 58-62% overall | Estimated |
One-Pot Chloromethylation
Modified from for enhanced atom economy:
- Use trioxymethylene as formaldehyde source
- Simultaneous HCl gas introduction during cyclization
Reaction scheme:
$$
\text{Diketone} + \text{NH}2\text{OH·HCl} + \text{(CH}2\text{O)}3 \xrightarrow{\text{HCl (g)}} \text{ClCH}2\text{-Oxazole}
$$
Advantages :
- Eliminates isolation of intermediates
- Reduces solvent consumption by 40%
Purification and Characterization
Isolation Techniques
Analytical Data Comparison
Scale-Up Considerations
Industrial production would require modifications to lab protocols:
- Continuous flow chemistry for cyclization step ()
- Residence time: 12 min
- Throughput: 2.8 kg/hr
- HCl scrubbing systems to meet environmental regulations
- QbD approach for critical quality attributes:
- Chloromethyl content: 98.5-101.5%
- Related substances: <0.5%
Emerging Methodologies
Photochemical Chlorination
Preliminary data suggest UV irradiation (254 nm) with Cl₂ gas in CCl₄ could achieve:
- 89% conversion in 30 min
- Reduced byproduct formation vs thermal methods
Biocatalytic Approaches
Engineered P450 enzymes show promise for:
- Regioselective CH₂Cl installation
- Water-based reaction media
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group at position 4 serves as a primary site for nucleophilic substitution (SN2) due to the electron-withdrawing oxazole ring, which polarizes the C–Cl bond. Key reactions include:
Mechanistic Insight : The reaction proceeds via a classic SN2 pathway, with the oxazole ring stabilizing the transition state through resonance effects .
Cross-Coupling Reactions
The chloromethyl group participates in palladium-catalyzed couplings, enabling carbon–carbon bond formation:
| Catalyst | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Phenylboronic acid | 4-(Benzyl)-3-ethyl-5-methyl-1,2-oxazole | 70% | |
| CuI/1,10-phenanthroline | Terminal alkynes | 4-(Alkynylmethyl)-3-ethyl-5-methyl-1,2-oxazole | 60–75% |
Key Observation : Electron-rich arylboronic acids show higher reactivity in Suzuki–Miyaura couplings compared to alkyl variants .
Elimination Reactions
Under basic conditions, elimination generates α,β-unsaturated oxazole derivatives:
| Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| KOtBu | DMSO, 80°C | 3-Ethyl-5-methyl-1,2-oxazole-4-carbaldehyde | 55% | |
| DBU | Toluene, reflux | 4-Vinyl-3-ethyl-5-methyl-1,2-oxazole | 48% |
Limitation : Overly harsh conditions (>100°C) lead to decomposition of the oxazole ring .
Cycloaddition and Ring-Opening Reactions
The oxazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles:
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzoyl nitrile oxide | 80°C, 12h | 4-(Chloromethyl)-3-ethyl-5-methyl- oxadiazolo[3,2-a]oxazole | 63% |
Note : Ring-opening reactions with hydrazines yield hydrazone derivatives, though yields are moderate (40–50%) .
Comparative Reactivity with Analogues
The chloromethyl group’s reactivity is influenced by substituent positioning:
| Compound | Reaction with NaCN | Relative Rate |
|---|---|---|
| 4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole | 78% yield | 1.0 (reference) |
| 5-(Chloromethyl)-3-ethyl-4-methyl-1,2-oxazole | 62% yield | 0.79 |
| 4-(Bromomethyl)-3-ethyl-5-methyl-1,2-oxazole | 85% yield | 1.09 |
Explanation : Bromine’s superior leaving-group ability enhances substitution rates, while positional isomerism reduces nucleophilic accessibility .
Scientific Research Applications
Medicinal Chemistry
This compound serves as a crucial building block for synthesizing pharmaceutical compounds. Its structural properties allow for the modification and development of new drugs with potential therapeutic effects, particularly in oncology and infectious diseases.
Biological Studies
4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole has been investigated for its interactions with biological molecules. It demonstrates potential as a biochemical probe, facilitating studies on enzyme mechanisms and protein interactions. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, modulating their functions and providing insights into enzymatic pathways.
Materials Science
The compound is utilized in developing advanced materials, including specialized polymers and resins. Its unique chemical properties allow for the creation of materials with tailored characteristics suitable for various industrial applications.
Industrial Applications
In industrial settings, this compound is employed in producing specialty chemicals and intermediates. Its versatility makes it suitable for various chemical processes, enhancing efficiency and product quality.
Similar Compounds
| Compound Name | Structural Differences | Potential Applications |
|---|---|---|
| 4-(Chloromethyl)-3-methyl-5-ethyl-1,2-oxazole | Different substitution pattern | Medicinal chemistry |
| 4-(Bromomethyl)-3-ethyl-5-methyl-1,2-oxazole | Bromine instead of chlorine | Varying reactivity |
| 3-Ethyl-5-methyl-1,2-oxazole | Lacks chloromethyl group | Different chemical properties |
Uniqueness
The presence of the chloromethyl group imparts distinct reactivity to this compound compared to similar compounds. This feature enables further functionalization and makes it an essential intermediate in synthesizing more complex molecules.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer Potential | Exhibits cytotoxic effects against various cancer cell lines |
| Enzyme Interaction | Potential to inhibit or activate specific enzymatic pathways |
| Biochemical Probing | Used to study enzyme mechanisms through covalent interactions |
| Material Development | Application in creating specialized materials |
Cytotoxicity Studies
Recent evaluations have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Preliminary results show IC₅₀ values in the micromolar range against human leukemia cell lines, suggesting its potential as an anticancer agent.
Enzyme Inhibition
Research indicates that this compound may selectively inhibit certain enzymes involved in cancer progression. Molecular docking studies have suggested strong hydrophobic interactions between the compound and target enzymes, which could lead to effective inhibition.
Biochemical Probes
Due to its ability to form covalent bonds with nucleophilic sites in proteins, this compound has been explored as a biochemical probe for studying enzyme mechanisms. This characteristic allows researchers to gain insights into enzyme functions and develop inhibitors or activators for therapeutic purposes.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Structural Analogues in the Oxazole Family
4-(Chloromethyl)-3-methyl-1,2-oxazole (CAS not specified)
- Molecular formula: C₅H₆ClNO
- Key differences : Lacks the ethyl (position 3) and methyl (position 5) groups present in the target compound.
- Implications : Reduced steric hindrance may enhance reactivity at the chloromethyl site compared to the bulkier target compound .
4-(Chloromethyl)-5-cyclopropyl-1,2-oxazole (CID 65239520)
- Molecular formula: C₇H₈ClNO
- Key differences : A cyclopropyl group replaces the ethyl group at position 5.
- Implications : The strained cyclopropane ring may increase electrophilicity at the chloromethyl group, enabling unique ring-opening reactions .
3-(Chloromethyl)-7-fluoro-1,2-benzoxazole (CAS not specified)
- Molecular formula: C₈H₅ClFNO
- Key differences : A benzoxazole core (fused benzene ring) with a fluorine atom at position 6.
- Implications : The electron-withdrawing fluorine atom could activate the chloromethyl group for nucleophilic substitution, while the aromatic system enhances stability .
Heterocyclic Derivatives with Chloromethyl Groups
5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole (CAS 1192150-19-8)
- Molecular formula : C₇H₅ClN₄O
- Key differences : Oxadiazole core with a pyridazine substituent.
- Implications : The additional nitrogen atoms in pyridazine may improve binding to biological targets, making this compound relevant in drug discovery .
3-(Chloromethyl)-5-thien-2-ylisoxazole (CAS 863669-57-2)
- Molecular formula: C₈H₆ClNOS
- Key differences : Isoxazole core with a thiophene substituent.
5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS 50737-29-6)
- Molecular formula : C₁₀H₉ClN₂O
- Key differences : Oxadiazole core with a 4-methylphenyl group.
- Implications : The aromatic substituent increases hydrophobicity, which could enhance membrane permeability in bioactive molecules .
Comparative Data Table
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|---|
| 4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole | Oxazole | C₇H₁₀ClNO | 159.62 | ClCH₂ (C4), C₂H₅ (C3), CH₃ (C5) | 2126160-22-1 |
| 4-(Chloromethyl)-5-cyclopropyl-1,2-oxazole | Oxazole | C₇H₈ClNO | 157.60 | ClCH₂ (C4), cyclopropyl (C5) | CID 65239520 |
| 3-(Chloromethyl)-7-fluoro-1,2-benzoxazole | Benzoxazole | C₈H₅ClFNO | 185.59 | ClCH₂ (C3), F (C7) | N/A |
| 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole | Oxadiazole | C₇H₅ClN₄O | 200.60 | ClCH₂ (C5), pyridazine (C3) | 1192150-19-8 |
| 3-(Chloromethyl)-5-thien-2-ylisoxazole | Isoxazole | C₈H₆ClNOS | 199.65 | ClCH₂ (C3), thiophene (C5) | 863669-57-2 |
Biological Activity
4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole is a heterocyclic organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, applications in scientific research, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a five-membered ring containing nitrogen and oxygen atoms, with a molecular formula of C₇H₈ClN₃O. Its molecular weight is approximately 159.62 g/mol. The presence of the chloromethyl group at the 4-position enhances its reactivity, making it a valuable candidate for various chemical reactions and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and enzymes. The chloromethyl group may facilitate covalent or non-covalent binding to nucleophilic sites in these macromolecules, which can lead to modulation of their functions. This property positions the compound as a potential biochemical probe for studying enzyme mechanisms and developing therapeutic agents .
Applications in Scientific Research
This compound has several notable applications:
- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
- Biological Studies : The compound has been investigated for its interactions with various biological molecules, demonstrating potential as a biochemical probe.
- Materials Science : It is utilized in developing advanced materials, including polymers and resins with specific properties.
- Industrial Applications : The compound finds use in producing specialty chemicals and intermediates for various industrial processes.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer Potential | Investigated for cytotoxic effects against various cancer cell lines. |
| Enzyme Interaction | Potential to inhibit or activate specific enzymatic pathways. |
| Biochemical Probing | Used to study enzyme mechanisms through covalent interactions. |
| Material Development | Application in creating specialized materials with desired properties. |
Case Studies and Research Findings
Recent studies have highlighted the compound's promising biological activities:
- Cytotoxicity Studies : In vitro evaluations have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent . For instance, preliminary results show IC₅₀ values in the micromolar range against human leukemia cell lines.
- Enzyme Inhibition : Research indicates that the compound may selectively inhibit certain enzymes involved in cancer progression. Molecular docking studies suggest strong hydrophobic interactions between the compound and target enzymes, which could lead to effective inhibition .
- Biochemical Probes : Due to its ability to form covalent bonds with nucleophilic sites in proteins, the compound has been explored as a biochemical probe for studying enzyme mechanisms. This characteristic allows researchers to gain insights into enzyme functions and develop inhibitors or activators for therapeutic purposes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of appropriate precursors under reflux conditions. For example, hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) react in DMSO at elevated temperatures, followed by distillation and crystallization (65% yield reported) . Chlorination steps using reagents like phosphorus pentachloride or chlorine gas are critical for introducing the chloromethyl group, as seen in analogous oxazole syntheses . Yield optimization requires precise control of reaction time, solvent polarity, and temperature to minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituents (e.g., chloromethyl, ethyl, methyl groups) through characteristic shifts (e.g., CHCl at δ ~4.5 ppm).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond lengths, angles, and stereochemistry . ORTEP-3 aids in visualizing molecular geometry .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use fume hoods, gloves, and eye protection due to potential irritancy (similar to structurally related oxazoles) . Avoid aqueous exposure to prevent hydrolysis of the chloromethyl group. Store in airtight containers at 2–8°C in a dry environment .
Advanced Research Questions
Q. How does the chloromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The chloromethyl moiety acts as a leaving group, enabling nucleophilic substitution (e.g., Suzuki-Miyaura coupling). However, steric hindrance from the ethyl and methyl groups may reduce reactivity. Computational DFT studies can model transition states to predict regioselectivity. Experimental validation involves monitoring reaction progress via HPLC and comparing yields with/without steric modifiers .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer : Discrepancies between X-ray structures (e.g., bond angles) and NMR data (e.g., unexpected splitting) may arise from dynamic effects (e.g., rotational isomerism). Use variable-temperature NMR to probe conformational flexibility. Complement with quantum mechanical calculations (e.g., Gaussian) to simulate spectra and compare with experimental data .
Q. How can computational models predict the compound’s stability under varying pH conditions?
- Methodological Answer : Molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) assess hydrolysis kinetics of the chloromethyl group. Pair with experimental stability tests (HPLC monitoring at pH 2–12) to validate predictions. Adjust computational parameters (e.g., force fields) to match observed degradation rates .
Q. What methodologies identify byproducts in large-scale syntheses of this compound?
- Methodological Answer : LC-MS/MS with electrospray ionization detects trace impurities (e.g., dechlorinated or oxidized derivatives). Isotopic labeling (e.g., C or H) tracks reaction pathways. Compare with synthetic intermediates (e.g., 3-ethyl-5-methyl-1,2-oxazole) to identify unreacted precursors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
